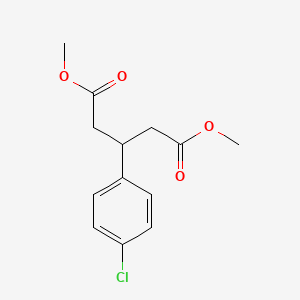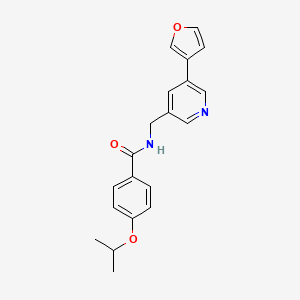![molecular formula C14H13BrFN3O B2681696 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone CAS No. 2415520-44-2](/img/structure/B2681696.png)
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone, also known as BPFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPFM belongs to the class of azetidine derivatives and has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2, [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone may help reduce inflammation and pain. [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has also been shown to inhibit the activity of certain proteins involved in cancer cell growth, which may explain its anti-cancer properties.
Biochemical and Physiological Effects
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain by inhibiting COX-2 activity. [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has also been shown to induce cell death in cancer cells by inhibiting specific proteins involved in cancer cell growth. In addition, [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has been tested for its antimicrobial properties and has been shown to be effective against drug-resistant bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high yield and purity. [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has also been extensively studied for its potential applications in medicinal chemistry and drug discovery, making it a valuable compound for scientific research. However, [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the scientific research of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone. One potential area of research is the development of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone-based drugs for the treatment of cancer and infections caused by drug-resistant bacteria. Another potential area of research is the investigation of the mechanism of action of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone, which may lead to the discovery of new targets for drug development. Additionally, more research is needed to determine the safety and efficacy of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone in humans, which may pave the way for clinical trials and eventual approval for human use.
Métodos De Síntesis
The synthesis of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-fluorobenzaldehyde with 3-aminopropylpyrazole to form an intermediate compound, which is then treated with bromoacetic acid to obtain the desired product, [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone. The synthesis method of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has been optimized to achieve high yield and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In addition, [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone has been tested for its efficacy in treating infections caused by drug-resistant bacteria, such as MRSA.
Propiedades
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O/c15-12-5-17-19(9-12)8-10-6-18(7-10)14(20)11-1-3-13(16)4-2-11/h1-5,9-10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOOKJCJXASWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methyl acetate](/img/structure/B2681618.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2681621.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)
amine](/img/structure/B2681624.png)


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)
![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)